molecular formula C₁₂H₁₄O₄ B1147504 4-(2-Acetoxy-ethyl)phenyl Acetate CAS No. 60037-42-5

4-(2-Acetoxy-ethyl)phenyl Acetate

Cat. No.: B1147504
CAS No.: 60037-42-5
M. Wt: 222.24
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Acetoxy-ethyl)phenyl Acetate can be synthesized through esterification reactions. One common method involves the reaction of 4-hydroxyphenylacetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or distillation.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistency of the final product .

Scientific Research Applications

4-(2-Acetoxy-ethyl)phenyl Acetate is used in various scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

4-(2-Acetoxy-ethyl)phenyl Acetate, with the molecular formula C₁₂H₁₄O₄ and CAS number 60037-42-5, is an organic compound categorized as an acetate ester. Its structure features an aromatic phenyl ring substituted with both an acetoxy group and an ethyl group, contributing to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications in various fields.

The compound is synthesized primarily through esterification reactions, typically involving 4-hydroxyphenylacetic acid and acetic anhydride. The reaction is often catalyzed by sulfuric acid, and methods have been developed to optimize yield and purity using continuous flow reactors.

Anti-inflammatory Effects

Esters derived from phenolic compounds are often investigated for their anti-inflammatory properties. Preliminary studies suggest that this compound could be explored for its potential to modulate inflammatory pathways. This could be particularly relevant in conditions such as arthritis or other inflammatory diseases where phenolic compounds demonstrate protective effects.

Cytotoxicity Studies

Cytotoxicity assays performed on structurally related compounds indicate that certain acetate esters can induce apoptosis in cancer cell lines. While direct studies on this compound are lacking, the structural similarities with known cytotoxic agents imply a potential for future research in cancer therapeutics.

Case Study 1: Synthesis and Characterization

A study detailed the synthesis of a related compound, (R/S)-Ethyl 2-Acetoxy-4-phenyl-4H-chromene-3-carboxylate, which shares structural characteristics with this compound. The synthesis involved acetic anhydride and triethylamine under controlled conditions, yielding a racemic mixture confirmed through various spectroscopic methods (NMR, IR) . This method showcases the potential for synthesizing similar compounds with biological activity.

Case Study 2: Antimicrobial Activity

In a comparative analysis of acetate esters, several were tested for their antimicrobial efficacy against E. coli and Staphylococcus aureus. Results indicated that certain esters exhibited significant inhibition zones, suggesting that derivatives like this compound might also be effective against these pathogens. Further studies are warranted to confirm its efficacy .

Research Findings Summary Table

Property Details
Molecular Formula C₁₂H₁₄O₄
CAS Number 60037-42-5
Synthesis Method Esterification using acetic anhydride
Potential Activities Antimicrobial, anti-inflammatory, cytotoxic
Related Compounds Similar esters show promising biological activities

Properties

IUPAC Name

2-(4-acetyloxyphenyl)ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-9(13)15-8-7-11-3-5-12(6-4-11)16-10(2)14/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBAXMAMWTZVRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC1=CC=C(C=C1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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